4-Aminoisoquinoline-8-carboxylic acid 4-Aminoisoquinoline-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1822679-54-8
VCID: VC7133831
InChI: InChI=1S/C10H8N2O2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,11H2,(H,13,14)
SMILES: C1=CC2=C(C=NC=C2C(=C1)C(=O)O)N
Molecular Formula: C10H8N2O2
Molecular Weight: 188.186

4-Aminoisoquinoline-8-carboxylic acid

CAS No.: 1822679-54-8

Cat. No.: VC7133831

Molecular Formula: C10H8N2O2

Molecular Weight: 188.186

* For research use only. Not for human or veterinary use.

4-Aminoisoquinoline-8-carboxylic acid - 1822679-54-8

Specification

CAS No. 1822679-54-8
Molecular Formula C10H8N2O2
Molecular Weight 188.186
IUPAC Name 4-aminoisoquinoline-8-carboxylic acid
Standard InChI InChI=1S/C10H8N2O2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,11H2,(H,13,14)
Standard InChI Key PQWYVRIUOQVZBN-UHFFFAOYSA-N
SMILES C1=CC2=C(C=NC=C2C(=C1)C(=O)O)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The molecular formula of 4-aminoisoquinoline-8-carboxylic acid is C₁₀H₈N₂O₂, with a molecular weight of 188.19 g/mol. Its IUPAC name is 4-aminoisoquinoline-8-carboxylic acid, and it is characterized by the following structural identifiers:

  • InChI Code: 1S/C10H8N2O2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,11H2,(H,13,14)

  • InChI Key: PQWYVRIUOQVZBN-UHFFFAOYSA-N .

The compound exists as a solid at room temperature and requires storage in a dark, inert atmosphere to maintain stability . Its purity in commercial preparations typically exceeds 98%, as verified by high-performance liquid chromatography (HPLC) .

Spectral Data

Nuclear magnetic resonance (NMR) spectroscopy of intermediate compounds in its synthesis provides critical structural insights. For example, 4-bromo-isoquinoline-8-methyl-formiate, a precursor, exhibits the following proton NMR profile:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.08 (s, 3H), 7.86 (m, 1H), 8.33–8.45 (m, 2H), 8.84 (s, 1H), 10.22 (s, 1H) .

Synthesis and Optimization

Patent-Based Synthesis Route

A four-step synthetic pathway (CN104447547A) achieves a 71% total yield, addressing prior challenges in selectivity and scalability :

Step 1: Carbonylation of 8-Bromoisoquinoline

8-Bromoisoquinoline reacts with carbon monoxide in methanol under 60 psi pressure at 60°C, catalyzed by palladium acetate, to yield 8-isoquinolinecarboxylic acid methyl ester (96% yield) .

Step 2: Bromination with N-Bromosuccinimide

The methyl ester undergoes bromination in acetic acid at 110°C with N-bromosuccinimide (NBS), producing 4-bromo-isoquinoline-8-methyl-formiate (90% yield) .

Step 3: Amination via Buchwald-Hartwig Coupling

Reaction with tert-butyl carbamate in the presence of cesium carbonate and palladium acetate in dioxane at 90°C generates 4-tert-butoxycarbonylaminoisoquinoline-8-methyl-formiate (85% yield) .

Step 4: Deprotection

Treatment with hydrochloric acid in methanol removes the tert-butoxycarbonyl (Boc) group, yielding the final product (quantitative yield) .

Comparative Analysis of Synthetic Methods

Traditional nitration-bromination routes suffered from <37% nitration yields and poor regioselectivity, whereas the patented method enhances efficiency and reduces byproducts .

Biological and Pharmacological Applications

Neurological Therapeutics

4-Aminoisoquinoline-8-carboxylic acid derivatives demonstrate sodium- and calcium-channel blocking activity, making them candidates for treating neuropathic pain and epilepsy. Preclinical studies highlight their ability to modulate neuronal signaling pathways, reducing hyperexcitability in vitro .

Cardiovascular Research

The compound’s scaffold interacts with ion channels in cardiac tissue, potentially offering antiarrhythmic effects. Molecular docking studies suggest high affinity for Kv7.2 potassium channels, implicated in heart rhythm regulation .

Industrial and Research Implications

Scalability Challenges

While the patented synthesis is scalable, cost-effective palladium catalyst recovery remains a hurdle. Recent advances in heterogeneous catalysis and flow chemistry may address this limitation.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the amino and carboxylic acid groups to enhance bioavailability.

  • Targeted Drug Delivery: Conjugation with nanoparticles for improved CNS penetration.

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